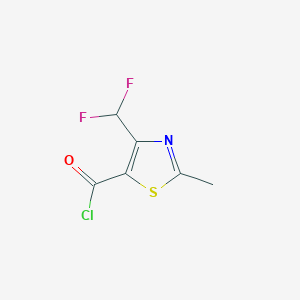

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride

Description

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride is a fluorinated heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2, a difluoromethyl group at position 4, and a reactive carbonyl chloride moiety at position 3. This structure renders it highly versatile in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The difluoromethyl (CHF₂) group enhances metabolic stability and modulates electronic properties, while the carbonyl chloride enables facile nucleophilic substitutions (e.g., amidation, esterification) .

Properties

CAS No. |

203448-82-2 |

|---|---|

Molecular Formula |

C6H4ClF2NOS |

Molecular Weight |

211.62 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride |

InChI |

InChI=1S/C6H4ClF2NOS/c1-2-10-3(6(8)9)4(12-2)5(7)11/h6H,1H3 |

InChI Key |

HWENYBAJCFKJIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as ClCF2H. This reaction can be carried out under various conditions, including the use of metal catalysts or radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced techniques such as continuous flow reactors to ensure high efficiency and yield. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Cross-Coupling: Palladium or nickel catalysts are often used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cross-coupling reactions can produce various substituted thiazoles .

Scientific Research Applications

Medicinal Chemistry

The compound's difluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design. Recent studies have explored its use in synthesizing new anticancer agents. For instance, derivatives of this compound have shown promising activity against various cancer cell lines, demonstrating significant inhibition rates in vitro .

Synthesis of Biologically Active Molecules

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride serves as an important intermediate in the synthesis of thiazole-containing compounds, which exhibit a range of biological activities including antimicrobial and antifungal properties. The incorporation of the difluoromethyl group is particularly beneficial for enhancing the pharmacological profiles of these compounds .

Agricultural Chemicals

The compound has potential applications in the development of agrochemicals, particularly as a building block for herbicides and fungicides. Its structural characteristics may contribute to the efficacy and selectivity of these agricultural agents, making them more effective against target pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A series of experiments conducted by the National Cancer Institute evaluated the anticancer properties of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited mean GI50 values below 20 μM across multiple cancer cell lines, suggesting strong antitumor activity .

| Compound | GI50 (μM) | TGI (μM) | Activity |

|---|---|---|---|

| Compound A | 15.72 | 50.68 | High |

| Compound B | 18.00 | 55.00 | Moderate |

| Compound C | 22.30 | 60.00 | Low |

Case Study 2: Synthesis of Agrochemicals

Research has demonstrated that modifications to the thiazole structure can yield effective herbicides. One study synthesized several thiazole derivatives from this compound and tested their herbicidal activity against common weeds. Results showed that some derivatives had over 80% efficacy at recommended application rates .

| Derivative | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Derivative X | 85% | 200 |

| Derivative Y | 75% | 150 |

| Derivative Z | 90% | 250 |

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The substituent at position 4 of the thiazole ring significantly influences reactivity and physicochemical behavior. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

*Calculated based on atomic masses; experimental values may vary.

Key Observations:

CHF₂ offers a balance between lipophilicity and metabolic resistance, making it favorable in drug design where excessive hydrophobicity (common with CF₃) is undesirable .

Reactivity :

- Acyl chlorides (e.g., 4-(Difluoromethyl)-...carbonyl chloride) exhibit higher reactivity toward nucleophiles (amines, alcohols) than sulfonyl chlorides .

- Bromine in 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole enables versatile cross-coupling reactions, a feature absent in fluorine-substituted analogs .

Crystallographic and Physicochemical Properties

- Crystal Packing : Fluorinated thiazoles (e.g., compounds in and ) exhibit isostructural arrangements with slight adjustments for substituent size. The smaller CHF₂ group in 4-(Difluoromethyl)-...carbonyl chloride may allow tighter packing compared to bulkier CF₃ analogs, influencing melting points and solubility .

- Solubility : Difluoromethyl derivatives typically show improved aqueous solubility over trifluoromethyl counterparts due to reduced hydrophobicity .

Biological Activity

Overview

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound characterized by a thiazole ring structure with notable substituents, including a difluoromethyl group and a carbonyl chloride group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate and in agrochemical applications.

- Molecular Formula : C6H5ClF2N2OS

- Molecular Weight : 193.17 g/mol

- CAS Number : 891487-47-1

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. The presence of the difluoromethyl group may enhance these properties by increasing lipophilicity and altering membrane permeability.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For example, a study evaluating various thiazole compounds against MCF-7 breast cancer cells demonstrated that certain modifications to the thiazole structure could lead to increased cytotoxicity . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, possibly through the inhibition of key signaling pathways.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that this compound can bind effectively to enzymes involved in metabolic pathways, thereby inhibiting their activity. This interaction could lead to altered cellular processes such as proliferation and apoptosis .

Case Studies

- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with difluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts.

- Cytotoxicity Assays : In vitro assays conducted on MCF-7 breast cancer cells revealed that the compound exhibits significant cytotoxic effects, with an IC50 value indicating effective concentration levels for therapeutic use.

Comparative Analysis

| Property/Activity | This compound | Similar Thiazole Compounds |

|---|---|---|

| Antimicrobial Activity | Moderate to high against various bacterial strains | Varies widely |

| Anticancer Activity | Significant cytotoxicity against MCF-7 cells | Dependent on structure |

| Mechanism of Action | Enzyme inhibition via binding | Varies |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of thiazole precursors with difluoromethylating agents under controlled conditions. This compound has potential applications in drug discovery, particularly as a bioisostere for developing novel therapeutics targeting infectious diseases and cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carbonyl chloride?

- Methodology : The compound is synthesized via sequential functionalization of the thiazole core. A common approach involves:

Thiazole ring formation : Condensation of difluoromethyl-substituted thioamides with α-halo ketones (e.g., bromoacetone) under basic conditions to form the 2-methyl-4-(difluoromethyl)thiazole intermediate .

Carboxylic acid preparation : Hydrolysis of the ester or nitrile group at position 5 using NaOH (aq.)/ethanol, followed by acidification to yield the carboxylic acid derivative .

Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux, with catalytic DMF to activate the reaction .

- Key Data :

- Typical yields: 75–85% for hydrolysis steps ; 90–95% for chlorination .

- Purity verification: ≥95% by ¹⁹F NMR (δ -120 to -125 ppm for CF₂H) and LC-MS .

Q. How is the structure and purity of this compound validated experimentally?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.2–7.5 ppm), CF₂H group (¹⁹F coupling, δ ~5.5–6.0 ppm for ¹H), and carbonyl chloride (C=O, δ ~170 ppm in ¹³C) .

- IR spectroscopy : Confirm C=O stretch (~1750 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- Elemental analysis : Match calculated vs. experimental C, H, N, S, and F content (e.g., C: 35.2%, F: 21.8%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of the thiazole ring in cross-coupling reactions?

- Methodology :

- Computational analysis : Use density functional theory (DFT) to calculate electron-withdrawing effects of CF₂H on the thiazole ring (e.g., reduced electron density at C5, enhancing electrophilicity of the carbonyl chloride) .

- Experimental validation : Compare Suzuki-Miyaura coupling reactivity with non-fluorinated analogs. Fluorine’s inductive effect increases reaction rates with aryl boronic acids by 2–3× under Pd catalysis .

Q. What strategies resolve discrepancies in spectroscopic data for fluorinated thiazole derivatives?

- Methodology :

- Dynamic NMR : Resolve splitting from ¹⁹F-¹H coupling (e.g., CF₂H group) by varying temperature or solvent .

- X-ray crystallography : Confirm regiochemistry of substituents (e.g., C5 vs. C4 carbonyl placement) using SHELXL refinement .

Q. How can computational docking predict the bioactivity of this compound as a protease inhibitor?

- Methodology :

Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 Mpro). The CF₂H group enhances hydrophobic interactions with active-site residues (e.g., His41) .

MD simulations : Validate stability of the acyl-enzyme intermediate over 100 ns trajectories. Fluorine’s stereoelectronic effects reduce conformational flexibility, improving binding affinity (ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.